Methional, or 3-(methylthio)propanal, is a volatile organic compound belonging to the class of aldehydes. [] Its characteristic "cooked potato" aroma makes it a significant flavor and aroma compound in various food products, including potato, cheese, and wine. [, , ]
Methional plays a crucial role in scientific research, particularly in the fields of food science and biology. Its role in apoptosis, a programmed cell death mechanism, has garnered significant interest. [, ]
3-(Methylthio)propionaldehyde is synthesized primarily through the reaction of acrolein with methyl mercaptan. This process is significant in the production of methionine, an essential amino acid used in animal feed and various nutritional applications. The compound serves as an important intermediate in the methionine synthesis pathway .
The synthesis of 3-(Methylthio)propionaldehyde involves several methods, primarily focusing on catalytic reactions.
The molecular structure of 3-(Methylthio)propionaldehyde consists of a five-membered chain with a methylthio group (-S-CH₃) attached to the propionaldehyde backbone. Key structural features include:
The presence of sulfur in its structure influences its chemical behavior, particularly its interactions with other organic compounds and its role in biological systems .
3-(Methylthio)propionaldehyde participates in various chemical reactions due to its functional groups:
These reactions are critical for its application in synthetic organic chemistry and industrial processes.
The mechanism of action for 3-(Methylthio)propionaldehyde primarily revolves around its role as an intermediate in biochemical pathways, particularly in amino acid synthesis:
The physical and chemical properties of 3-(Methylthio)propionaldehyde are crucial for understanding its behavior in different environments:
These properties influence its handling, storage, and application protocols.
3-(Methylthio)propionaldehyde has several scientific and industrial applications:
3-(Methylthio)propionaldehyde, systematically named 3-(methylsulfanyl)propanal under International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is an aliphatic organosulfur compound. Its molecular formula is C₄H₈OS, corresponding to a molecular weight of 104.17 g/mol. The molecule integrates two key functional groups: an aldehyde (-CHO) at the C1 position and a thioether (methylsulfanyl, -SCH₃) group at the C3 position [1] [8]. Its linear structure is represented by the SMILES notation O=CCCSC
and the canonical SMILES CSCCC=O
[3] [6].
This compound is widely recognized by its common name methional, though it possesses numerous synonyms across chemical and industrial contexts, as cataloged in Table 1.
Table 1: Nomenclature of 3-(Methylthio)propionaldehyde
Nomenclature Type | Name |
---|---|
IUPAC Name | 3-(Methylsulfanyl)propanal |
Common Name | Methional |
Alternative Chemical Names | 3-(Methylmercapto)propionaldehyde; β-(Methylthio)propionaldehyde; 4-Thiapentanal |
Registry Identifiers | CAS: 3268-49-3; EC Number: 221-882-5; UN2785 |
Its chemical identity is further characterized by unique identifiers: ChEBI (Chemical Entities of Biological Interest) ID 49017, PubChem CID 18635, and RTECS (Registry of Toxic Effects of Chemical Substances) number UE2285000 [2] [6] [8].
The significance of 3-(Methylthio)propionaldehyde emerged through investigations into the chemistry of food flavors and methionine degradation. Early 20th-century research on the Maillard reaction—a non-enzymatic browning process between reducing sugars and amino acids—revealed methional as a critical intermediate in the Strecker degradation of methionine [1] [4]. This pathway, elucidated in the 1940s–1950s, demonstrated how α-dicarbonyl compounds react with methionine to yield methional alongside ammonia and carbon dioxide [1].
Industrial synthesis routes were developed to meet flavorant demands. The catalytic addition of methanethiol to acrolein, established commercially by the mid-20th century, remains a primary manufacturing method [1] [3]:$$\ce{CH3SH + CH2=CHCHO -> CH3SCH2CH2CHO}$$
Key historical milestones include:
Industrial Applications
3-(Methylthio)propionaldehyde serves dual industrial roles: as a flavor compound and a chemical intermediate. In the food industry, it imparts essential savory notes described as "musty potato," "tomato," "earthy," "creamy," or "meat-like" at concentrations as low as 0.5–5 ppm [2] [7]. It occurs naturally in thermally processed foods (Table 2) and is added synthetically to enhance flavors in baked goods, snacks, condiments, and beverages under FEMA (Flavor and Extract Manufacturers Association) GRAS number 2747 [2] [6].
Table 2: Natural Occurrence in Foods
Food Category | Examples |
---|---|
Vegetables | Potato, potato chips, asparagus, tomato |
Fermented Products | Cheese (Limburger), soy paste, beer, whiskey |
Proteins | Cooked chicken, boiled egg, dried fish |
Nuts/Seeds | Roasted peanuts, cocoa, coffee, sunflower seeds |
In organic synthesis, methional acts as a versatile reagent for:
Biological Significance
Biologically, methional forms through enzymatic and non-enzymatic pathways:
Methional rapidly decomposes to methanethiol and dimethyl disulfide, compounds critical to the aroma profiles of potatoes, cheeses, and fermented products [1]. Its instability during food processing has driven biotechnological efforts to increase methionine content in crops, thereby enhancing methional yield naturally [1].
Table 3: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 165–166 °C | Lit. |
Melting Point | -68 °C to -75 °C | Lit. |
Density | 1.043–1.052 g/mL | 25 °C |
Refractive Index | 1.483 | 20 °C |
Solubility | Soluble in ethanol, propylene glycol; insoluble in water | [2] [3] [6] |
Flash Point | 74 °C (closed cup) |
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